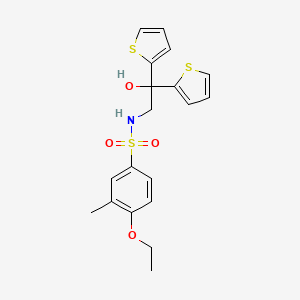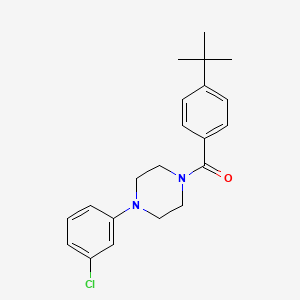
N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide: is an organic compound that belongs to the class of sulfamides This compound is characterized by the presence of two benzyl groups substituted with chlorine and methyl groups, respectively, attached to a sulfamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide typically involves the reaction of 2,4-dichlorobenzylamine with 4-methylbenzylamine in the presence of a sulfamide-forming reagent. Common reagents used in this synthesis include sulfuryl chloride or thionyl chloride, which facilitate the formation of the sulfamide bond under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and yield of the final product.
化学反応の分析
Types of Reactions: N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial or fungal infections.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as an enzyme inhibitor.
Industrial Applications: It is explored for its use as an intermediate in the synthesis of other complex organic molecules and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
類似化合物との比較
- N-(2,4-dichlorobenzyl)-N’-(4-chlorobenzyl)sulfamide
- N-(2,4-dichlorobenzyl)-N’-(4-ethylbenzyl)sulfamide
- N-(2,4-dichlorobenzyl)-N’-(4-methoxybenzyl)sulfamide
Comparison: N-(2,4-dichlorobenzyl)-N’-(4-methylbenzyl)sulfamide is unique due to the presence of both dichlorobenzyl and methylbenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. For instance, the methyl group may influence the compound’s lipophilicity and its ability to interact with hydrophobic pockets in enzymes or receptors, potentially enhancing its efficacy as an inhibitor.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S/c1-11-2-4-12(5-3-11)9-18-22(20,21)19-10-13-6-7-14(16)8-15(13)17/h2-8,18-19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTBJMWAFZBSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2823736.png)


![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)






![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)
![rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2823756.png)

